

# Spectroscopic Interpretation of 5-Methylpyrazine-2-carbohydrazide: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methylpyrazine-2-carbohydrazide

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylpyrazine-2-carbohydrazide**, a key heterocyclic compound with potential applications in medicinal chemistry. This document outlines the interpretation of its spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, offering a foundational resource for researchers in drug discovery and development.

## Spectroscopic Data Summary

The structural elucidation of **5-Methylpyrazine-2-carbohydrazide** is confirmed through the compilation of data from various spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

Table 1: FT-IR Spectral Data of **5-Methylpyrazine-2-carbohydrazide**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3302, 3205	N-H stretching (asymmetric and symmetric) of the hydrazide group
3036	C-H stretching of the pyrazine ring
1647	C=O stretching (Amide I band) of the carbohydrazide
1616	N-H bending (Amide II band)
1510	C=N and C=C stretching vibrations of the pyrazine ring
1471	CH <sub>3</sub> bending
1286	C-N stretching
1116, 1033	Ring vibrations

Table 2: <sup>1</sup>H NMR Spectral Data of **5-Methylpyrazine-2-carbohydrazide** (in CDCl<sub>3</sub>)[[1](#)]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
2.66	Singlet	3H	CH <sub>3</sub> protons
8.40	Singlet	1H	H-6 proton of the pyrazine ring
9.24	Singlet	1H	H-3 proton of the pyrazine ring

Table 3: <sup>13</sup>C NMR Spectral Data of **5-Methylpyrazine-2-carbohydrazide** (in CDCl<sub>3</sub>)[[1](#)]

Chemical Shift ( $\delta$ , ppm)	Assignment
21.94	CH <sub>3</sub>
140.94	C-2 of the pyrazine ring
142.65	C-6 of the pyrazine ring
143.11	C-3 of the pyrazine ring
157.58	C-5 of the pyrazine ring
163.73	C=O (Carbohydrazide)

Table 4: Mass Spectrometry (EI-MS) Data of **5-Methylpyrazine-2-carbohydrazide**[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
152	48	[M] <sup>+</sup> (Molecular ion)
137	7	[M - NH] <sup>+</sup>
121	31	[M - NHHNH <sub>2</sub> ] <sup>+</sup>
94	100	[M - CONHHNH <sub>2</sub> ] <sup>+</sup>
83	5	[C <sub>4</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>

Table 5: UV-Vis Spectroscopic Data of **5-Methylpyrazine-2-carbohydrazide** Derivatives (in Methanol)

Compound	$\lambda_{\text{max}}$ (nm)
5-methyl-N'-[(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide	267
5-methyl-N'-[(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide	270
5-methyl-N'-[(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide	370

Note: Experimentally obtained UV-Vis data for the parent **5-Methylpyrazine-2-carbohydrazide** is not readily available in the reviewed literature. The data presented is for its hydrazone derivatives to provide an expected range of absorption.

## Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **5-Methylpyrazine-2-carbohydrazide**.

### Synthesis of 5-Methylpyrazine-2-carbohydrazide

The synthesis of the title compound is a two-step process starting from 5-methylpyrazine-2-carboxylic acid. First, the carboxylic acid is converted to its methyl ester. This is followed by treatment with hydrazine hydrate to yield the final carbohydrazide product.<sup>[1][2]</sup>

### FT-IR Spectroscopy

The infrared spectrum is typically recorded using the KBr pellet method to identify the key functional groups.

- **Sample Preparation:** A small amount of finely ground **5-Methylpyrazine-2-carbohydrazide** is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded for baseline correction.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), in an NMR tube.

- **Instrumentation:** High-field NMR spectrometers (e.g., 300 MHz or higher) are used to acquire the spectra.
- **Data Acquisition:** For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
- **Data Analysis:** The acquired data is processed by Fourier transformation. The chemical shifts, multiplicities, and integration values are then analyzed to assign the signals to the respective protons and carbons in the molecular structure.

## Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

- **Sample Preparation:** A dilute solution of the compound is prepared in a volatile organic solvent.
- **Instrumentation:** The sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis.
- **Data Acquisition:** The mass spectrum is recorded, showing the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragment ions.
- **Data Analysis:** The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information by identifying stable fragment ions.

## UV-Vis Spectroscopy

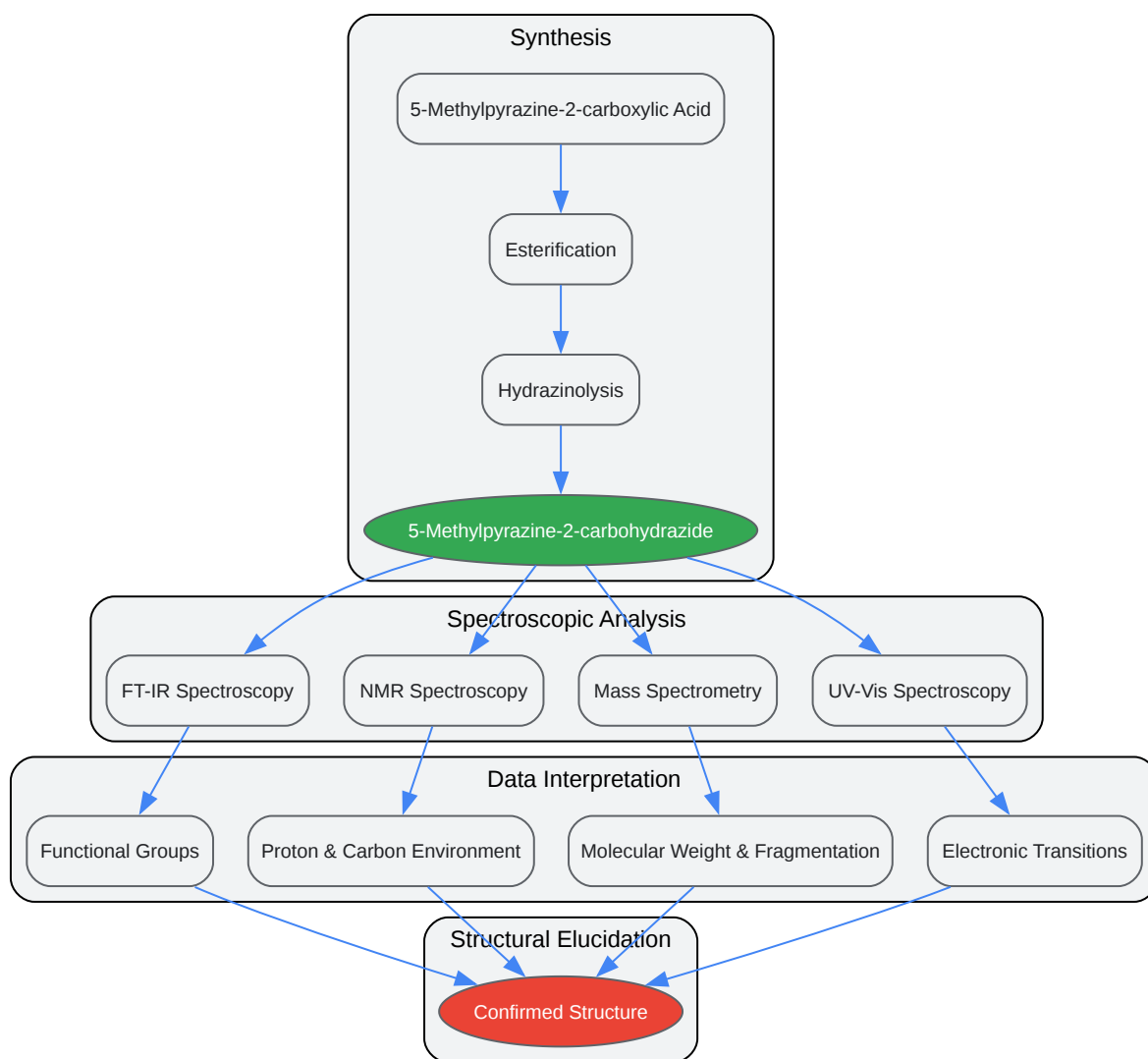
UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-800 nm.

- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the spectrum, which corresponds to the electronic transitions within the pyrazine ring and the carbohydrazide moiety.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and data interpretation of **5-Methylpyrazine-2-carbohydrazide**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **5-Methylpyrazine-2-carbohydrazide**.

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## References

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